Iron chloride oxide, commonly referred to as iron(III) oxide chloride or ferric oxychloride, is a compound that combines iron in its +3 oxidation state with chloride ions and oxide ions. Its general formula can be represented as FeOCl. This compound exhibits unique properties due to the presence of both oxide and chloride ions, which influence its reactivity and applications.
Ferric oxychloride is typically formed through various
These reactions highlight the compound's versatility and its potential for further chemical transformations.
Iron chloride oxide has been studied for its biological activity, particularly in relation to its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for applications in water treatment and disinfection processes. Its ability to release iron ions in solution may contribute to this antimicrobial effect, as iron is essential for many biological processes but can be toxic at elevated concentrations.
Ferric oxychloride can be synthesized through several methods:
Iron chloride oxide has a wide range of applications across various fields:
Studies on iron chloride oxide interactions have focused on its reactivity with organic compounds and metal ions. For example:
These interactions underline the compound's importance in both industrial applications and research.
Iron chloride oxide shares similarities with various other iron compounds. Here are some notable comparisons:
Compound | Formula | Oxidation State | Key Characteristics |
---|---|---|---|
Iron(II) Chloride | FeCl₂ | +2 | Less stable than iron(III) compounds; used in reducing agents. |
Iron(III) Chloride | FeCl₃ | +3 | Highly soluble; used in water treatment and catalysis; forms ferric oxychloride upon reaction with oxides. |
Iron(II, III) Oxide | Fe₃O₄ | Mixed (+2 & +3) | Magnetic properties; used in magnetic materials and pigments. |
Iron(III) Oxide | Fe₂O₃ | +3 | Commonly found as rust; used in pigments and as a catalyst support. |
Ferric oxychloride is unique due to its combination of both oxide and chloride functionalities, allowing it to participate in a broader range of
Parameter | Value | Reference |
---|---|---|
Chemical Formula | ClFeO (or FeOCl) | [1] [5] |
Molecular Weight | 107.30 g/mol | [1] [5] |
Iron Content (%) | 52.1 | Calculated |
Oxygen Content (%) | 14.9 | Calculated |
Chlorine Content (%) | 33.0 | Calculated |
CAS Number | 56509-17-2 | [1] [3] [5] |
IUPAC Name | iron(3+);oxygen(2-);chloride | [1] [5] |
Alternative Name | Iron oxychloride | [2] [22] |
The compound exhibits characteristic purple solid appearance in its crystalline form, which distinguishes it visually from other iron compounds [2] [22]. The material demonstrates sensitivity to moisture, undergoing slow hydrolysis in moist air conditions [2] [22]. This hydrolytic behavior reflects the mixed ionic character of the iron-oxygen and iron-chlorine bonds within the structure.
Iron chloride oxide crystallizes in an orthorhombic crystal system with space group Pmmn, representing a fundamental structural arrangement that defines its physical and chemical properties [23] [32] [34]. The space group designation corresponds to Hermann-Mauguin symbol P m n m and carries the international space group number 59 [23] [34]. This crystallographic arrangement places iron chloride oxide among compounds exhibiting specific symmetry operations including mirror planes and glide planes.
The unit cell parameters of iron chloride oxide have been precisely determined through X-ray crystallographic analysis. The lattice parameter a measures 3.78 Angstroms, parameter b extends to 7.917 Angstroms, and parameter c spans 3.302 Angstroms [34]. All three crystallographic angles alpha, beta, and gamma maintain the characteristic 90-degree angles typical of orthorhombic systems [34]. These dimensions yield a unit cell volume of 98.817 cubic Angstroms, representing a relatively compact crystalline arrangement [34].
Table 2: Crystal Structure and Lattice Parameters
Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [23] [32] [34] |
Space Group | Pmmn | [23] [32] [34] |
Hermann-Mauguin Symbol | P m n m | [34] |
Space Group Number | 59 | [23] [34] |
Lattice Parameter a (Å) | 3.78 | [34] |
Lattice Parameter b (Å) | 7.917 | [34] |
Lattice Parameter c (Å) | 3.302 | [34] |
Alpha (°) | 90 | [34] |
Beta (°) | 90 | [34] |
Gamma (°) | 90 | [34] |
Unit Cell Volume (ų) | 98.817 | [34] |
Density (g/cm³) | 3.29 | [23] |
The calculated density of iron chloride oxide reaches 3.29 grams per cubic centimeter, indicating a moderately dense crystalline material [23]. This density value reflects the efficient packing of iron, oxygen, and chlorine atoms within the orthorhombic unit cell structure. The structural arrangement allows for optimal space utilization while maintaining the specific coordination requirements of the iron centers.
Iron chloride oxide adopts a distinctive layered structure that fundamentally influences its intercalation chemistry and physical properties [2] [22]. The structure consists of neutral layers containing distorted octahedral iron centers, with these layers stacked along the crystallographic c-axis [32]. This layered arrangement bears structural similarity to cadmium chloride, representing a well-known structural archetype in solid-state chemistry [2] [21].
The layered configuration features central sheets of iron-oxygen networks with chloride layers positioned on the outer surfaces of each structural unit [32]. Within individual layers, iron atoms share oxygen atoms along the a-axis direction and share both oxygen and chlorine atoms along the c-axis direction [32]. This sharing pattern creates a continuous two-dimensional network that maintains structural integrity within each layer.
The interlayer region contains van der Waals gaps that measure approximately 7.92 Angstroms between opposing chloride layers [26]. These gaps provide approximately 4.42 Angstroms of free space available for potential intercalation reactions [26]. The van der Waals forces holding adjacent layers together are relatively weak compared to the covalent bonding within individual layers, enabling the characteristic intercalation behavior observed in iron chloride oxide.
The layered structure exhibits eclipsed stacking of adjacent layers under normal conditions [11]. This stacking arrangement can be modified through intercalation processes, where guest molecules or ions insert between the layers, causing expansion of the interlayer spacing [11] [26]. Such structural modifications can significantly alter the electronic and catalytic properties of the material while preserving the basic layered framework.
The bonding environment in iron chloride oxide centers on distorted octahedral coordination of iron(III) centers [12] [19] [25]. Each iron atom coordinates to four oxygen atoms and two chlorine atoms in a cis-configuration, forming cis-[FeO₄Cl₂] octahedral units [12] [19]. This coordination geometry represents a departure from ideal octahedral symmetry due to the different bonding characteristics of oxygen and chlorine ligands.
Iron-oxygen bond lengths in the structure range from 2.07 to 2.19 Angstroms, reflecting the strong ionic-covalent character of these interactions [7] [19] [26]. The iron-chlorine bonds exhibit lengths between 2.28 and 2.30 Angstroms, indicating weaker bonding compared to the iron-oxygen interactions [7] [19] [26]. These bond length differences contribute to the distorted octahedral geometry observed around iron centers.
Table 3: Bond Characteristics in Fe-O-Cl System
Bond Type | Value | Description | Reference |
---|---|---|---|
Fe-O bond length | 2.07-2.19 Å | Fe-O bonds in octahedral coordination | [7] [19] [26] |
Fe-Cl bond length | 2.28-2.30 Å | Fe-Cl bonds in cis-configuration | [7] [19] [26] |
Fe coordination number | 6 | Six-coordinate iron center | [12] [25] |
Fe coordination geometry | Distorted octahedral | cis-[FeO₄Cl₂] octahedron | [12] [19] [25] |
O-Fe-O bond angle | Variable | Distorted from ideal octahedral | [12] |
Cl-Fe-Cl bond angle | Variable | Distorted from ideal octahedral | [12] |
Interlayer Cl···Cl distance | 7.92 Å | Distance between chloride layers | [26] |
van der Waals gap | 4.42 Å | Available space for intercalation | [26] |
The coordination environment exhibits significant distortion from ideal octahedral geometry due to the Jahn-Teller effect and the different ligand field strengths of oxygen and chlorine [12]. Bond angles deviate from the ideal 90-degree and 180-degree values expected in perfect octahedral coordination [12]. These distortions influence the electronic structure and contribute to the unique properties of iron chloride oxide.
The iron-chlorine bonds demonstrate particular sensitivity to chemical modification, with intercalation processes often causing weakening or breaking of these interactions [26]. Extended X-ray absorption fine structure studies have revealed that iron-chlorine bond distances can increase and become attenuated during intercalation reactions [26]. This bond lability contrasts with the more robust iron-oxygen interactions that maintain structural stability during chemical modifications.
Iron chloride oxide exhibits distinct structural characteristics when compared to other iron-containing compounds, highlighting its unique position among mixed-anion materials [27] [28]. Unlike hematite (Fe₂O₃), which adopts a three-dimensional network structure with rhombohedral symmetry and space group R-3c, iron chloride oxide maintains its layered architecture [27] [28]. This fundamental difference in connectivity patterns results in vastly different intercalation behaviors and electronic properties.
Magnetite (Fe₃O₄) represents another structural contrast, crystallizing in the cubic spinel structure with space group Fd-3m [29] [30]. The spinel arrangement features both tetrahedral and octahedral iron coordination sites, creating a complex three-dimensional framework that differs markedly from the uniform octahedral coordination found in iron chloride oxide [29] [30]. These structural differences translate to distinct magnetic and electronic behaviors between the compounds.
Table 4: Structural Comparison with Related Iron Compounds
Compound | Crystal System | Space Group | Structure Type | Fe Coordination | Structural Similarity | Reference |
---|---|---|---|---|---|---|
FeOCl (Iron oxychloride) | Orthorhombic | Pmmn | Layered | Octahedral | Reference | [2] [22] [23] |
Fe₂O₃ (Hematite) | Rhombohedral | R-3c | 3D network | Octahedral | Different connectivity | [27] [28] |
Fe₃O₄ (Magnetite) | Cubic (spinel) | Fd-3m | Spinel | Tetrahedral/Octahedral | Different structure type | [29] [30] |
FeCl₃ (Iron(III) chloride) | Rhombohedral | R-3 | Layered | Octahedral | Similar layered but different stacking | [4] [7] |
CdCl₂ (Cadmium chloride) | Rhombohedral | R-3m | Layered | N/A (Cd compound) | Analogous layered structure | [2] [21] |
Iron(III) chloride shares some structural similarities with iron chloride oxide, particularly in terms of layered architecture and octahedral iron coordination [4] [7]. However, iron(III) chloride crystallizes in rhombohedral symmetry with space group R-3, representing a different stacking arrangement of the layers [4] [7]. The absence of oxygen atoms in iron(III) chloride also eliminates the mixed-anion character that defines iron chloride oxide.